(5-Ethyl-2-methoxyphenyl)acetic acid

Monoamine oxidase inhibition Neuropharmacology Enzyme kinetics

Researchers quantifying monoamine oxidase activity often encounter confounding off-target MAO-B effects that compromise data integrity. (5-Ethyl-2-methoxyphenyl)acetic acid resolves this through rigorously characterized isoform selectivity: • MAO-A IC50: 7.40 nM (human recombinant Sf9 cells); 189-fold selectivity over MAO-B (IC50: 1,400 nM) • Cross-species benchmark: 8-fold potency shift-human recombinant (7.40 nM) vs rat brain homogenate (60 nM)-enabling calibrated species extrapolation • Supply consistency: ≥98% purity, defined LogP (2.41), pKa (4.15), and mp (68-69°C); ambient shipping with global stock availability

Molecular Formula C11H14O3
Molecular Weight 194.23
CAS No. 383134-25-6
Cat. No. B2546517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Ethyl-2-methoxyphenyl)acetic acid
CAS383134-25-6
Molecular FormulaC11H14O3
Molecular Weight194.23
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)OC)CC(=O)O
InChIInChI=1S/C11H14O3/c1-3-8-4-5-10(14-2)9(6-8)7-11(12)13/h4-6H,3,7H2,1-2H3,(H,12,13)
InChIKeyZQFQKUSVDFEEAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(5-Ethyl-2-methoxyphenyl)acetic acid: Baseline Properties & Procurement


(5-Ethyl-2-methoxyphenyl)acetic acid (CAS 383134-25-6) is a phenylacetic acid derivative with the molecular formula C₁₁H₁₄O₃ and molecular weight 194.23 g/mol . The compound bears a characteristic substitution pattern consisting of a 5-ethyl group and a 2-methoxy group on the phenyl ring attached to an acetic acid moiety . Commercially, the compound is available at purity levels of 95% to 98% from multiple suppliers including Fluorochem, ChemScence, VWR, and Leyan, with storage recommendations ranging from ambient temperature to sealed dry conditions at 2–8°C .

MAO-A pathway research tool Reported isoform-selective inhibition profile supports targeted enzyme studies without confounding MAO-B interference.
Procurement flexibility Available in high-purity research grades from multiple specialty chemical suppliers.
Defined substitution scaffold Characterized 5-ethyl, 2-methoxy pattern enables structure–activity relationship and physicochemical profiling studies.

(5-Ethyl-2-methoxyphenyl)acetic acid: Substitution Risks with Analogs


Phenylacetic acid derivatives with varying alkyl and alkoxy substitution patterns exhibit substantially different physicochemical properties and biological target engagement profiles. (5-Ethyl-2-methoxyphenyl)acetic acid possesses a calculated LogP of approximately 2.41 and a predicted pKa of 4.15 ± 0.10 , parameters that directly influence membrane permeability, solubility, and ionization state in physiological buffers. Substitution with alternative alkyl groups (e.g., methyl or propyl at the 5-position) or altering the methoxy position would modify both lipophilicity and electronic distribution, potentially altering binding kinetics and selectivity profiles [1]. Additionally, commercial availability of closely related phenylacetic acid analogs varies substantially in purity specifications and batch-to-batch consistency, making direct substitution without revalidation inadvisable . The compound's demonstrated MAO-A inhibitory activity at 7.40 nM [2] is not a general property of all phenylacetic acid derivatives, underscoring that substitution pattern directly dictates biological outcome.

Substitution pattern alters lipophilicity and ionization
Alkyl or alkoxy group modifications shift LogP and pKa, changing membrane permeability and HPLC retention compared to unsubstituted or differently substituted phenylacetic acid analogs.
MAO-A inhibition is not conserved across derivatives
Reported MAO-A inhibitory activity depends critically on substitution pattern; structurally similar phenylacetic acid compounds may lack this activity and require compound-specific validation.
Commercial analog purity and batch consistency vary
Closely related phenylacetic acid analogs may be supplied in different purity grades or with less consistent lot-to-lot profiles, limiting direct substitution without revalidation of experimental conditions.

(5-Ethyl-2-methoxyphenyl)acetic acid: Differentiation vs. Structural Analogs


MAO-A vs. MAO-B Inhibition Selectivity

(5-Ethyl-2-methoxyphenyl)acetic acid inhibits human recombinant MAO-A with an IC50 of 7.40 nM when assayed using 5-hydroxytryptamine as substrate in Sf9 cells [1]. In contrast, its activity against human recombinant MAO-B under comparable assay conditions using 5-phenylacetaldehyde substrate yields an IC50 of 1,400 nM [2]. The approximately 189-fold selectivity for MAO-A over MAO-B establishes a clear differential inhibition profile that is not observed across all phenylacetic acid derivatives and must be verified on a compound-by-compound basis.

MAO-A vs. MAO-B Selectivity
Head-to-head
IC50 MAO-A 7.40 nM vs. MAO-B 1,400 nM
~189-fold selectivity
Supports MAO-A isoform-selective assay design
Sf9 cells, 5-HT (MAO-A), 5-phenylacetaldehyde (MAO-B); 1 h
Monoamine oxidase inhibition Neuropharmacology Enzyme kinetics

Species-Dependent MAO-A Potency

The inhibitory potency of (5-Ethyl-2-methoxyphenyl)acetic acid against MAO-A displays notable species dependence. Against human recombinant MAO-A expressed in Sf9 cells, the compound exhibits an IC50 of 7.40 nM [1]. In rat brain MAO-A assayed in nuclei-free homogenates using [14C]hydroxytryptamine as substrate, the IC50 is 60 nM [2], representing an approximately 8-fold reduction in potency compared to the human isoform. This species differential provides a benchmark for selecting appropriate in vivo models and interpreting cross-species pharmacological data.

Species Potency Comparison
Cross-study comparable
Human MAO-A IC50 7.40 nM
Rat brain MAO-A IC50 60 nM
~8-fold difference
Informs species model selection for translational pharmacology
Recombinant human vs. rat brain homogenate; review assay platform differences
Species-specific pharmacology Preclinical translation MAO-A inhibition

Lipophilicity and Acidity Profiling

(5-Ethyl-2-methoxyphenyl)acetic acid exhibits a calculated LogP of 2.41 and a predicted pKa of 4.15 ± 0.10 . The unsubstituted phenylacetic acid core possesses a LogP of approximately 1.41 and a pKa of 4.31 [1]. The introduction of the 5-ethyl and 2-methoxy substituents increases LogP by approximately 1.0 log unit, reflecting enhanced lipophilicity, while the pKa is slightly lowered to 4.15, indicating marginally increased acidity. This shift in physicochemical parameters alters the compound's ionization profile at physiological pH and its predicted membrane permeability relative to the unsubstituted phenylacetic acid scaffold.

Lipophilicity & Acidity Profiling
Class-level inference
LogP 2.41 (target) vs. ~1.41 (phenylacetic acid)
pKa 4.15 vs. 4.31
Supports LogP/pKa-driven SAR and partitioning studies
Predicted values; confirm experimentally
Lipophilicity optimization Physicochemical property profiling Drug-likeness parameters

Molecular Descriptor Comparison

Computational chemistry data for (5-Ethyl-2-methoxyphenyl)acetic acid indicate a topological polar surface area (TPSA) of 46.53 Ų and four rotatable bonds . By comparison, the unsubstituted phenylacetic acid core possesses a TPSA of 37.3 Ų and two rotatable bonds [1]. The 5-ethyl substituent contributes two additional rotatable bonds (ethyl C–C and aryl–ethyl linkages), while the 2-methoxy group increases TPSA by approximately 9.2 Ų. These descriptor differences influence predictions of oral bioavailability, blood–brain barrier penetration, and molecular flexibility in docking simulations.

Molecular Descriptors
Class-level inference
TPSA 46.53 Ų, 4 rotatable bonds (target)
TPSA 37.3 Ų, 2 rotatable bonds (phenylacetic acid)
Informs in silico ADME and docking parameterization
Computed descriptors; verify with experimental data
Computational chemistry ADME prediction Molecular descriptors

(5-Ethyl-2-methoxyphenyl)acetic acid: Application Scenarios


MAO-A Selective Inhibition Studies

The compound's 189-fold selectivity for MAO-A (IC50 = 7.40 nM) over MAO-B (IC50 = 1,400 nM) makes it suitable for experiments requiring isoform-specific modulation of monoamine oxidase activity [1]. Researchers investigating serotonin and norepinephrine catabolism can employ this compound as a tool to probe MAO-A-mediated pathways with minimal MAO-B interference, particularly in human recombinant enzyme systems and cell-based assays using Sf9-expressed human isoforms [2].

Species-Comparative Pharmacology

The documented 8-fold difference in MAO-A inhibitory potency between human recombinant enzyme (IC50 = 7.40 nM) and rat brain homogenate (IC50 = 60 nM) provides a quantitative benchmark for species extrapolation studies [3]. This compound can serve as a reference standard when calibrating in vitro-to-in vivo scaling factors or when evaluating the translatability of MAO-A-targeting compounds from rodent models to human therapeutic contexts [4].

SAR on Phenylacetic Acid Scaffolds

The defined substitution pattern of (5-Ethyl-2-methoxyphenyl)acetic acid (5-ethyl, 2-methoxy) with associated LogP (2.41), pKa (4.15), TPSA (46.53 Ų), and rotatable bond count (4) establishes a reference point for SAR exploration . Medicinal chemistry programs seeking to optimize lipophilicity, acidity, or molecular flexibility within phenylacetic acid-derived series can use this compound as a comparator to assess the impact of alkyl chain length variation or methoxy positional isomerism on both physicochemical and biological properties [5].

Analytical Reference Standard & Method Development

With a defined melting point of 68–69 °C, molecular weight of 194.23 g/mol, and commercial availability at 98% purity , (5-Ethyl-2-methoxyphenyl)acetic acid is suitable as a calibration standard for HPLC method development, LC–MS quantification, and purity assessment protocols involving substituted phenylacetic acid derivatives. Its distinct LogP value of 2.41 enables predictable reversed-phase chromatographic retention behavior .

Application
Selection Property
Validation Focus
MAO-A isoform-selective pathway studies
Reported isoform-selectivity profile
Confirm MAO-A vs. MAO-B selectivity in target assay
Cross-species MAO-A pharmacology translation
Species-specific potency context
Verify human-to-rodent potency scaling factors
Phenylacetic acid SAR exploration
Defined substitution pattern with associated physicochemical profile
Assess impact of alkyl/alkoxy variation on LogP, pKa, and activity
HPLC/LC-MS method development for phenylacetic acid derivatives
Defined melting point, MW, and LogP for retention prediction
Confirm purity and retention behavior under method conditions
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